molecular formula C4H4BrF3 B13492884 rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane

rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane

Cat. No.: B13492884
M. Wt: 188.97 g/mol
InChI Key: UTBPILYWBNOGKM-PWNYCUMCSA-N
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Description

rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane: is a cyclopropane derivative characterized by the presence of a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of alkenes using bromine and trifluoromethyl-containing reagents. One common method includes the reaction of an alkene with bromotrifluoromethane in the presence of a catalyst such as a transition metal complex. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.

    Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with additional functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products include azido, thiol, or alkoxy-substituted cyclopropanes.

    Reduction Reactions: The major product is the cyclopropane derivative without the bromine atom.

    Oxidation Reactions: Products include cyclopropane derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

  • rac-(1R,2S)-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
  • rac-(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride
  • rac-(1R,2S)-2-(fluoromethyl)cyclopropane-1-carboxylic acid
  • rac-(1R,2S)-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Uniqueness: rac-(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C4H4BrF3

Molecular Weight

188.97 g/mol

IUPAC Name

(1R,2S)-1-bromo-2-(trifluoromethyl)cyclopropane

InChI

InChI=1S/C4H4BrF3/c5-3-1-2(3)4(6,7)8/h2-3H,1H2/t2-,3-/m1/s1

InChI Key

UTBPILYWBNOGKM-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Br)C(F)(F)F

Canonical SMILES

C1C(C1Br)C(F)(F)F

Origin of Product

United States

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